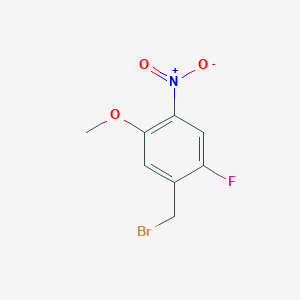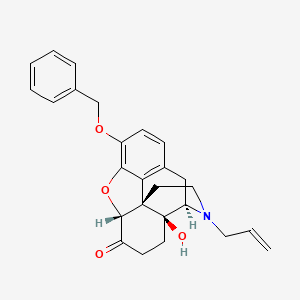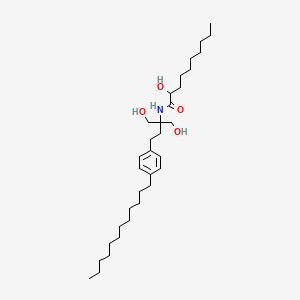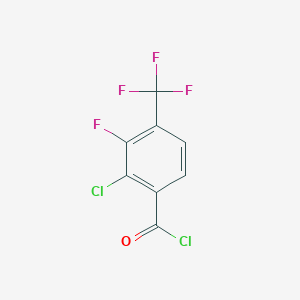
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into an acyl chloride group, yielding the desired benzoyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine, alcohol, or thiol, to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Amines, Alcohols, and Thiols: Nucleophiles for acyl substitution reactions.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid: Formed through hydrolysis.
Benzyl Alcohol Derivative: Formed through reduction.
Scientific Research Applications
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other biologically active compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of various specialized compounds.
Properties
Molecular Formula |
C8H2Cl2F4O |
|---|---|
Molecular Weight |
261.00 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H |
InChI Key |
OBJBKFPIPDQGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


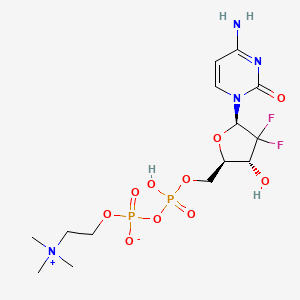
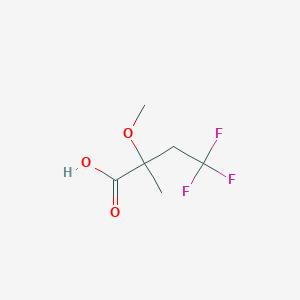

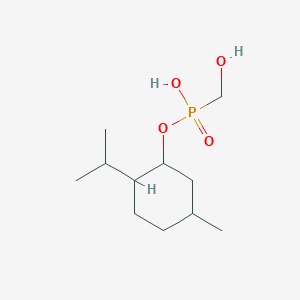
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
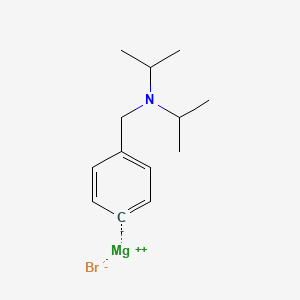
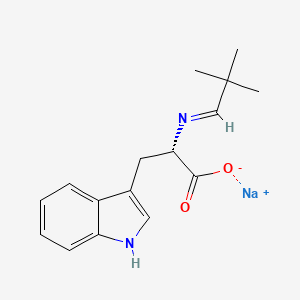
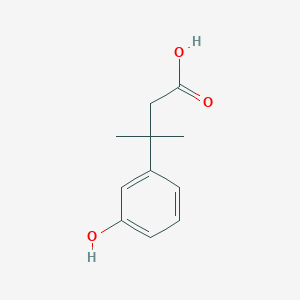
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
